molecular formula C17H24FN3O3S B609935 PF-04701475 CAS No. 1488407-52-8

PF-04701475

Cat. No.: B609935
CAS No.: 1488407-52-8
M. Wt: 369.4554
InChI Key: GEDXXRQLHWIBAD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

PF-04701475 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PF-04701475 acts as a potent and selective positive allosteric potentiator of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) .

Safety and Hazards

PF-04701475 is classified as a combustible solid . Its storage class code is 11 . The flash point is not applicable .

Preparation Methods

The synthesis of PF-04701475 involves several steps, starting with the preparation of the core dihydroisoxazole structure. The synthetic route typically includes the following steps:

    Formation of the isoxazole ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is coupled to the isoxazole ring.

    Attachment of the pyrrolidinyl group: This is done through a substitution reaction, where the pyrrolidinyl group is introduced to the aromatic ring.

    Sulfonamide formation:

Chemical Reactions Analysis

PF-04701475 undergoes various chemical reactions, including:

Comparison with Similar Compounds

PF-04701475 is unique in its high potency and selectivity as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:

    PF-4778574: Another positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor with different structural features.

    PF-06747775: A compound with similar modulatory effects but distinct chemical structure.

    PF-04827736: Another modulator with unique properties and applications

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PF-04701475' involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzenamine", "4-(4-aminopiperidin-1-yl)pyrimidine-2,6-diamine", "4-methylmorpholine", "potassium hydroxide", "acetic acid", "methanol", "water" ], "Reaction": [ "Step 1: The reaction starts with the condensation of 2,4-difluoro-5-nitrobenzenamine and 4-(4-aminopiperidin-1-yl)pyrimidine-2,6-diamine in the presence of potassium hydroxide and 4-methylmorpholine in acetic acid.", "Step 2: The resulting intermediate is then treated with methanol and water to remove the protecting groups.", "Step 3: The final compound 'PF-04701475' is obtained after purification by column chromatography." ] }

CAS No.

1488407-52-8

Molecular Formula

C17H24FN3O3S

Molecular Weight

369.4554

IUPAC Name

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide

InChI

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1

InChI Key

GEDXXRQLHWIBAD-AWEZNQCLSA-N

SMILES

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-04701475

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04701475
Reactant of Route 2
Reactant of Route 2
PF-04701475
Reactant of Route 3
Reactant of Route 3
PF-04701475
Reactant of Route 4
Reactant of Route 4
PF-04701475
Reactant of Route 5
PF-04701475
Reactant of Route 6
Reactant of Route 6
PF-04701475
Customer
Q & A

Q1: How does PF-04701475 interact with its target and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator (potentiator) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs) []. While the exact binding site of this compound is not specified in the provided abstract, it's known that AMPAR potentiators typically bind to sites distinct from the glutamate binding site. By binding to these allosteric sites, this compound enhances the receptor's sensitivity to glutamate, the primary excitatory neurotransmitter in the brain. This potentiation leads to increased excitatory neurotransmission.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this series of compounds and how they influenced the development of this compound?

A2: The abstract highlights that this compound (8a) was derived through structure-based drug design utilizing X-ray crystal structures of the ligand-binding domain of human GluA2 []. This suggests that researchers had insights into the structural requirements for binding and potentiation of AMPARs. Although the specific SAR details are not provided, the abstract mentions that further optimization of the lead series led to the development of compound 16a. This optimized compound retained desirable in vitro ADME properties while eliminating a potentially reactive aniline moiety present in this compound. This suggests that SAR studies focused on balancing potency with favorable pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.